molecular formula C25H23N3O4 B7694734 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide

2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide

Cat. No. B7694734
M. Wt: 429.5 g/mol
InChI Key: DNMOENRKXLSVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide is not fully understood. It is thought to work by activating the immune system and inducing the production of cytokines, which in turn leads to tumor necrosis and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-alpha and IL-6, which are involved in the immune response. 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as an anti-cancer agent.

Future Directions

There are several future directions for research on 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide. One direction is to further study the mechanism of action to better understand how it works and how it can be optimized as an anti-cancer agent. Another direction is to study the potential use of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is potential for 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide to be used in other disease states, such as autoimmune diseases, where it may have immunomodulatory effects.

Synthesis Methods

2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with 2,5-dimethylbenzoic acid chloride to form 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide.

Scientific Research Applications

2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has been studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. In preclinical studies, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)benzamide has been shown to induce tumor necrosis and inhibit angiogenesis.

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-15-9-10-16(2)20(13-15)26-24(29)18-7-5-6-8-19(18)25-27-23(28-32-25)17-11-12-21(30-3)22(14-17)31-4/h5-14H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMOENRKXLSVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.